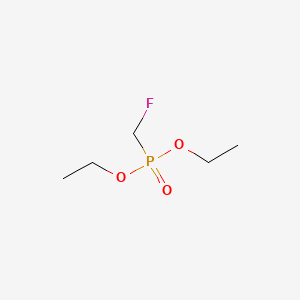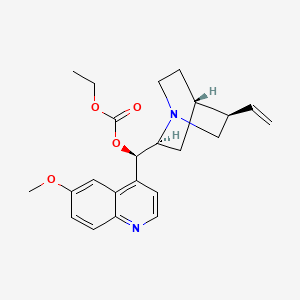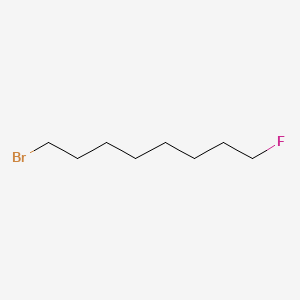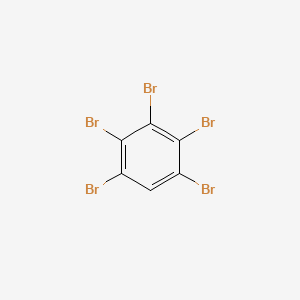
2,2',3,3',4,5',6-Heptachlorobiphenyl
Descripción general
Descripción
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). It is a chlorinated derivative of biphenyl, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. This compound is known for its persistence in the environment and potential toxic effects on living organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, with careful monitoring of reaction parameters to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference compound in environmental monitoring and research on the behavior of PCBs in ecosystems. Additionally, it serves as a model compound in studies investigating the mechanisms of toxicity and bioaccumulation of chlorinated biphenyls .
Mecanismo De Acción
The toxic effects of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This results in the production of enzymes that can generate reactive oxygen species, causing oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl
- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
Uniqueness
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is unique due to its specific pattern of chlorination, which influences its chemical properties, environmental persistence, and biological effects. Compared to other PCBs, it has a distinct profile of toxicity and bioaccumulation, making it a valuable compound for studying the environmental and health impacts of chlorinated biphenyls .
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(10(17)7(15)2-4)9-6(14)3-8(16)11(18)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDZJFSYQUNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074147 | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40186-70-7 | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2I5Q45X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide](/img/structure/B1596023.png)

![[5-Ethyl-2-(2-methyl-1-prop-2-enoyloxypropan-2-yl)-1,3-dioxan-5-yl]methyl prop-2-enoate](/img/structure/B1596025.png)








